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Abstract
The Bur1 protein kinase, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae and a

homolog of human Cdk9, plays a pivotal, multifaceted role in the orchestration of cell cycle

progression. While historically recognized for its function in regulating transcription elongation,

recent evidence has illuminated its critical involvement in the G1/S transition, the DNA

replication stress response, and histone modification pathways. This technical guide provides a

comprehensive overview of Bur1's functions, detailing the signaling pathways it governs,

summarizing key quantitative data, and outlining the experimental protocols used to elucidate

its mechanisms. This document is intended to serve as a core resource for researchers

investigating cell cycle control and for professionals in drug development targeting CDK

pathways.

The Canonical Role of Bur1: A Master Regulator of
Transcription Elongation
The Bur1 kinase, in complex with its cyclin partner Bur2, is fundamentally involved in the

regulation of mRNA synthesis by RNA Polymerase II (Pol II).[1][2] This complex is a key player

in the transition from transcription initiation to productive elongation.

The primary mechanisms of Bur1-Bur2 in this process include:
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Phosphorylation of the RNA Pol II C-terminal Domain (CTD): The Bur1-Bur2 complex

phosphorylates the repetitive YSPTSPS motif within the CTD of Rpb1, the largest subunit of

Pol II.[1][3] This phosphorylation is crucial for the recruitment of various factors required for

elongation and mRNA processing.

Phosphorylation of Elongation Factors: Bur1 targets other key elongation factors, most

notably Spt5 (a subunit of the DSIF complex).[4] Phosphorylation of Spt5 by Bur1 promotes

the recruitment of the Paf1 complex, which is essential for subsequent histone modifications

and efficient elongation.

Regulation of Histone Modifications: Bur1 activity is directly linked to co-transcriptional

histone modifications. It is required for the proper methylation of histone H3 on lysine 36

(H3K36) by the methyltransferase Set2. Specifically, Bur1 kinase activity is necessary for the

transition from di-methylated to tri-methylated H3K36, a hallmark of actively transcribed gene

bodies.
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Fig. 1: Bur1's core role in transcription elongation.

BUR1 in G1/S Cell Cycle Progression: A Nexus for
Growth Signaling
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A critical, more recently defined role for Bur1 is its function in promoting progression through

the G1 phase of the cell cycle. This function links nutrient sensing and growth signaling

pathways directly to the core cell cycle machinery. Mutants of BUR1 exhibit a significant delay

in the G1 phase, highlighting its essential role in this transition.

This G1 control is mediated through a signaling network that operates in concert with the Target

of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in response to nutrient

availability.

The key components of this pathway are:

Parallel Signaling: Bur1 and TORC1 act in parallel pathways to control G1 progression.

Genetic evidence shows that mutations in BUR1 lead to sensitivity to the TORC1 inhibitor

rapamycin, and double mutants show synthetic growth defects.

Convergence on Sch9: Both Bur1 and TORC1 converge on the kinase Sch9, a key effector

of TORC1 signaling. Both kinases directly phosphorylate Sch9 at distinct and common sites,

leading to its full activation.

Regulation of Whi5: Activated Sch9, along with the G1 cyclin-CDK complex Cln3-Cdc28,

promotes the phosphorylation and subsequent nuclear export of Whi5. Whi5 is a

transcriptional repressor that inhibits the SBF and MBF transcription factors, which are

responsible for expressing a large suite of genes required for S phase entry.

G1/S Transition: The export of Whi5 from the nucleus de-represses G1/S target genes,

triggering the transition into S phase.

Fig. 2: BUR1 and TORC1 signaling in G1/S progression.

Quantitative Data: Cell Cycle Arrest Phenotypes
Mutations in BUR1 lead to a measurable accumulation of cells in the G1 phase of the cell

cycle. This effect is exacerbated in combination with mutations affecting vacuole inheritance,

which also impinges on the TORC1 pathway.
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Yeast Strain

Genotype

% of Cells in G1

Phase (1N DNA)

% of Cells in G2/M

Phase (2N DNA)
Reference

Wild-Type (WT) ~45% ~55%

bur1-ΔC ~46% ~54%

vac17Δ ~48% ~52%

bur1-ΔC vac17Δ ~60% (p < 0.01) ~40%

bur1-267
Increased G1

population

Decreased G2/M

population

Note: Values are approximate and represent the trends observed in flow cytometry

experiments. The bur1-ΔC allele refers to a deletion of the C-terminal tail, while bur1-267 is

another mutant allele. vac17Δ is a vacuole inheritance mutant.

BUR1 in the DNA Replication Stress Response
Bur1 also plays a complex role in maintaining genome stability, particularly when cells

encounter replication stress. This function appears to be linked to its role in driving the G1-to-S

phase transition.

Recent studies have revealed a surprising genetic interaction:

Suppression of Checkpoint Mutant Sensitivity: A hypomorphic (partially functional) allele of

BUR1, bur1-107, suppresses the sensitivity of checkpoint-deficient mutants (e.g., mec1Δ or

rad53Δ) to the replication stress-inducing drug hydroxyurea (HU).

A "Detrimental" Role: This suggests that in the absence of a functional DNA damage

checkpoint, the normal, robust activity of Bur1 in pushing cells from G1 into S phase is

actually harmful. The rapid transition may not allow sufficient time for repair, leading to

replication fork collapse and cell death in checkpoint-compromised cells.

Interaction with RPA: The Bur1-Bur2 complex physically interacts with Replication Protein A

(RPA), the eukaryotic single-stranded DNA-binding protein that is a central player in DNA
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replication, repair, and damage signaling. This physical link underscores a direct role for

Bur1 at the interface of transcription and DNA maintenance.
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Fig. 3: Logical model of BUR1's role in replication stress.

Key Experimental Protocols
The functions of Bur1 have been elucidated through a combination of genetic, biochemical,

and cell biological assays.

Flow Cytometry for Cell Cycle Analysis
This technique is used to quantify the proportion of cells in different cell cycle phases based on

DNA content.
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Objective: To determine if bur1 mutants accumulate in a specific phase of the cell cycle.

Methodology:

Cell Culture: Grow yeast strains (e.g., Wild-Type, bur1-267) in appropriate liquid media

(e.g., YPD) to logarithmic phase.

Cell Fixation: Harvest approximately 1x10⁷ cells by centrifugation and fix them in 70%

ethanol overnight at 4°C. This permeabilizes the cells and preserves their state.

RNase Treatment: Rehydrate cells in a buffer (e.g., 50 mM sodium citrate) and treat with

RNase A (e.g., 0.25 mg/mL) for 2-4 hours at 37°C to degrade RNA, which would otherwise

be stained.

DNA Staining: Add a fluorescent DNA intercalating agent, such as Propidium Iodide (PI) or

SYTOX Green, to the cell suspension.

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of

individual cells is proportional to their DNA content. A histogram of fluorescence intensity

will show two distinct peaks: a 1N peak (G1 phase) and a 2N peak (G2/M phase), with S-

phase cells distributed between them.

In Vitro Kinase Assay
This assay directly tests if a kinase can phosphorylate a putative substrate.

Objective: To determine if Bur1 directly phosphorylates Sch9.

Methodology:

Kinase Purification: Immunoprecipitate the Bur1-Bur2 complex from yeast lysates using

an antibody against a tagged version of Bur1 (e.g., HA-Bur1). The complex is typically

kept bound to protein A/G beads.

Substrate Purification: Express and purify the substrate protein (e.g., GST-Sch9) from E.

coli.
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Kinase Reaction: Combine the immunoprecipitated Bur1 kinase, the purified Sch9

substrate, and a kinase reaction buffer containing ATP. Crucially, the ATP is radiolabeled

with ³²P on the gamma phosphate (γ-³²P-ATP).

Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes). If Bur1 is an

active kinase for Sch9, it will transfer the ³²P from ATP onto serine or threonine residues of

Sch9.

Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the

proteins to a membrane and expose it to X-ray film or a phosphorimager. A radioactive

band at the molecular weight of Sch9 indicates direct phosphorylation by Bur1.

Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the in vivo association of a protein with specific DNA regions.

Objective: To assess if Bur1 is physically located on actively transcribed genes or to

measure the level of H3K36 trimethylation at these genes.

Methodology:

Cross-linking: Treat living yeast cells with formaldehyde to create covalent cross-links

between proteins and DNA, freezing their interactions in place.

Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments

(200-500 bp) using sonication.

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the

protein of interest (e.g., anti-Bur1) or a specific histone modification (e.g., anti-

H3K36me3). The antibody-protein-DNA complexes are captured on beads.

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute

the specifically bound complexes.

Reverse Cross-links: Reverse the formaldehyde cross-links by heating. Degrade proteins

with proteinase K.

DNA Purification: Purify the immunoprecipitated DNA.
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Analysis: Quantify the amount of specific DNA sequences (e.g., the promoter or open

reading frame of a specific gene) in the purified sample using quantitative PCR (qPCR).

An enrichment compared to a control immunoprecipitation (e.g., with non-specific IgG)

indicates association.

Conclusion and Implications for Drug Development
The Bur1 kinase is far more than a simple transcription factor. It is a critical integrator of

cellular signals, linking transcriptional output with cell cycle commitment and genome integrity.

Its role in the G1/S transition via the TORC1/Sch9 pathway highlights a direct mechanism for

coupling cell growth signals to cell division. Furthermore, its intricate relationship with the DNA

damage response machinery suggests that its activity must be precisely modulated to ensure

cell survival under stress.

Given that Bur1 is the yeast homolog of human Cdk9—a component of P-TEFb and a target of

interest in cancer therapy—this detailed understanding of its function is highly relevant. Cdk9

inhibitors are being explored for their ability to halt transcription of key oncogenes. The finding

that Bur1/Cdk9 activity can be detrimental in checkpoint-compromised cells—a common

feature of cancers—opens up new avenues for therapeutic strategies. Targeting Cdk9 could not

only inhibit transcription but also potentially exploit synthetic lethal relationships with existing

checkpoint inhibitor drugs, providing a powerful combination therapy approach. Future

research should focus on further dissecting the substrates of Bur1 in these diverse pathways

to refine our understanding and enhance the specificity of therapeutic interventions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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